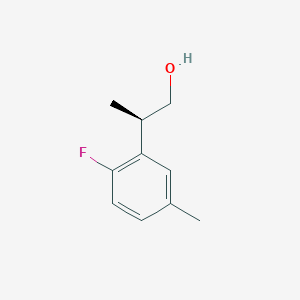![molecular formula C19H25F3N4O3S B2442032 2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine CAS No. 2198166-62-8](/img/structure/B2442032.png)
2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine is a complex chemical compound characterized by the presence of imidazole, piperidine, and pyridine moieties, along with a trifluoromethyl group. This compound is of significant interest in the fields of chemistry and pharmaceutical research due to its potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials and Reagents: : The synthesis begins with the selection of appropriate starting materials, such as 1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride, piperidin-4-ylmethanol, and 6-(trifluoromethyl)pyridine.
Reaction Steps
Step 1: React 1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride with piperidin-4-ylmethanol under basic conditions to form an intermediate sulfonamide.
Step 2: The intermediate sulfonamide is then reacted with 6-(trifluoromethyl)pyridine under controlled conditions to form the final compound.
Reaction Conditions: : Typical conditions involve the use of solvents like dichloromethane or tetrahydrofuran, bases such as triethylamine, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial-scale production may involve optimization of the reaction conditions to increase yield and purity, using more efficient catalysts or alternative solvents to reduce environmental impact and production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically at the piperidine or imidazole rings, leading to the formation of corresponding N-oxide derivatives.
Reduction: : Reduction reactions may target the trifluoromethyl group, converting it to other functional groups such as methyl or ethyl groups.
Common Reagents and Conditions
Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reagents can include alkyl halides, acyl chlorides, or sulfonyl chlorides, with conditions tailored to the specific substitution desired.
Major Products
Oxidation products: N-oxide derivatives.
Reduction products: Compounds with modified trifluoromethyl groups.
Substitution products: Various derivatives with new substituents on the pyridine or imidazole rings.
Wissenschaftliche Forschungsanwendungen
2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine has a broad range of scientific applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules, serving as a building block for drug development and material science.
Biology: : Investigated for its potential as a molecular probe in biological assays, due to its ability to interact with specific proteins and enzymes.
Medicine: : Explored for its therapeutic potential in treating various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: : Utilized in the development of specialty chemicals and agrochemicals, benefiting from its unique chemical properties.
Wirkmechanismus
Molecular Targets and Pathways
The compound exerts its effects primarily through interactions with specific proteins and enzymes, potentially acting as an inhibitor or modulator of their activity. Its mechanism of action may involve binding to active sites or allosteric sites, thereby influencing the function and regulation of molecular targets.
Vergleich Mit ähnlichen Verbindungen
Unique Features
The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity compared to similar compounds.
The combination of imidazole and piperidine moieties provides a unique pharmacophore that is distinct from other compounds.
Similar Compounds
2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]-6-(difluoromethyl)pyridine.
2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]-6-(methyl)pyridine.
2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]-6-(ethyl)pyridine.
By understanding its unique structure, preparation methods, reactions, and applications, we can fully appreciate the potential and versatility of this compound in scientific research and industry.
Eigenschaften
IUPAC Name |
2-[[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N4O3S/c1-13(2)18-24-17(11-25(18)3)30(27,28)26-9-7-14(8-10-26)12-29-16-6-4-5-15(23-16)19(20,21)22/h4-6,11,13-14H,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFUMHJKJNOCKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
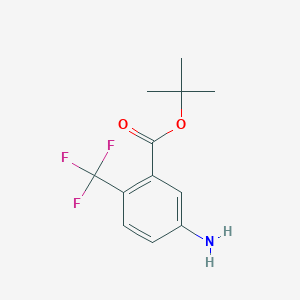
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2441950.png)
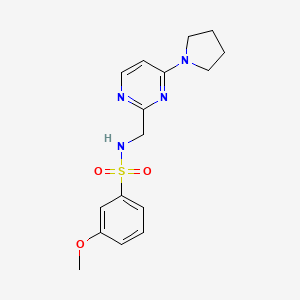
![2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/new.no-structure.jpg)
![N-[4-(4-cyclopropylidenepiperidine-1-carbonyl)phenyl]acetamide](/img/structure/B2441957.png)

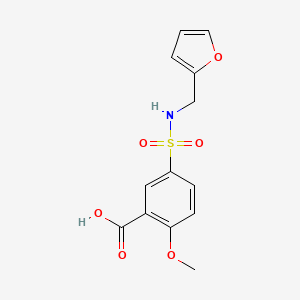
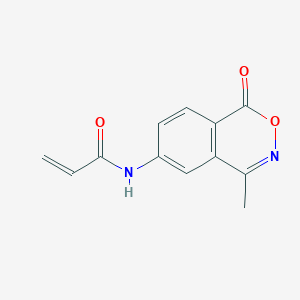
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxylate](/img/structure/B2441964.png)



